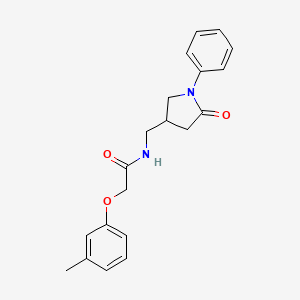

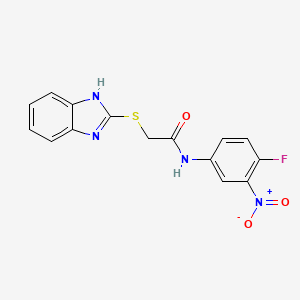

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide, also known as OTAVA-BB 120826, is a chemical compound that has gained significant attention in scientific research. It is a small molecule that has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Research on structural analogs of pyrrolidin-2-one, such as phenylpiracetam, highlights the importance of stereochemistry in enhancing pharmacological profiles. The study by Veinberg et al. (2015) reviews the design, synthesis, and biological activity of enantiomerically pure phenylpiracetam derivatives, demonstrating the direct relationship between stereochemical configurations and biological properties. This research suggests that the precise stereochemistry of compounds similar to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide could significantly influence their pharmacological advantages, justifying the necessity for drug substance purification from less active stereoisomers (Veinberg et al., 2015).

Ketamine and Antidepressant Mechanisms

Ketamine, a compound known for its anesthetic and antidepressant effects, serves as a reference point for understanding the therapeutic mechanisms potentially relevant to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide. Zanos et al. (2018) provide a comprehensive review of ketamine's pharmacokinetics and pharmacodynamics, detailing its rapid metabolism and the therapeutic uses emphasizing the role of NMDA receptor antagonism and other pharmacological targets. This review suggests that exploring similar pharmacological pathways could reveal new therapeutic applications for related compounds (Zanos et al., 2018).

Advanced Oxidation Processes for Environmental Protection

The review by Qutob et al. (2022) on advanced oxidation processes (AOPs) used for treating acetaminophen from an aqueous medium provides insights into the degradation pathways and biotoxicity of pharmaceutical compounds. This research highlights the potential environmental impact and the necessity for effective degradation methods for pharmaceuticals, which could be applicable to the environmental management of compounds like N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide, thereby contributing to environmental protection efforts (Qutob et al., 2022).

properties

IUPAC Name |

2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-15-6-5-9-18(10-15)25-14-19(23)21-12-16-11-20(24)22(13-16)17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAJCBDZAHOFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)

![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)

![ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate](/img/structure/B2815351.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2815354.png)